

CAS number 34654-81-4 physicochemical characteristics

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Compound of Interest

Compound Name: 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil

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An In-depth Technical Guide on the Physicochemical Characteristics of **6-[(3-chloropropyl)amino]-1,3-dimethyluracil** (CAS Number: 34654-81-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core physicochemical characteristics of the compound with CAS number 34654-81-4, chemically identified as **6-[(3-chloropropyl)amino]-1,3-dimethyluracil**. This compound is recognized as a key intermediate in the synthesis of the antihypertensive drug Urapidil and is also considered an impurity in the final drug product.^{[1][2][3]} A thorough understanding of its physicochemical properties is essential for process optimization, quality control, and safety assessment in pharmaceutical development.

This document summarizes key quantitative data in structured tables, outlines general experimental protocols for their determination based on internationally recognized guidelines, and provides a visual representation of a typical characterization workflow.

Chemical Identity

- CAS Number: 34654-81-4^[4]

- IUPAC Name: 6-(3-chloropropylamino)-1,3-dimethylpyrimidine-2,4-dione[4]
- Synonyms: 6-(3-Chloropropylamino)-1,3-dimethyluracil, Urapidil Impurity 1[1][4]
- Molecular Formula: C₉H₁₄ClN₃O₂[4]
- Molecular Weight: 231.68 g/mol [4]
- Chemical Structure:

Physicochemical Properties

The physicochemical properties of **6-[(3-chloropropyl)amino]-1,3-dimethyluracil** are summarized in the tables below. The data is compiled from various chemical suppliers and databases.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Physical Form	White to light yellow crystalline powder	
Melting Point	155-160 °C	[5]
Boiling Point	342.9 ± 52.0 °C at 760 mmHg	[5]
Density	1.3 ± 0.1 g/cm ³	[5]
pKa (Predicted)	3.14 ± 0.20	

Table 2: Solubility and Partitioning Characteristics

Property	Value	Reference(s)
Water Solubility	Sparingly soluble	
Solubility (Other)	Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)	
LogP (Predicted)	1.14	[5]

Experimental Protocols for Physicochemical Characterization

Detailed experimental protocols for the determination of the physicochemical properties of a specific compound are often proprietary or not publicly available. However, standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, are widely accepted and utilized in regulatory submissions. The following are summaries of the principles behind these standard methods.

Melting Point/Melting Range (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from a solid to a liquid state occurs at atmospheric pressure. This property is significantly affected by impurities.

- Capillary Method: A small amount of the finely powdered substance is packed into a capillary tube. The tube is heated in a controlled liquid bath or a metal block apparatus. The temperature at which the substance is observed to melt is recorded.[6][7][8]
- Differential Scanning Calorimetry (DSC): This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition on the resulting thermogram.[6][9]

Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

- Ebulliometer Method: This method involves measuring the boiling temperature of the liquid in a specialized apparatus called an ebulliometer, which is equipped with a thermometer and a reflux condenser.[10][11][12]
- Dynamic Method: The boiling point is determined by measuring the vapor pressure of the substance at different temperatures. The boiling point is the temperature at which the vapor

pressure reaches atmospheric pressure. This method also allows for the determination of the vapor pressure curve.[10][12]

Water Solubility (OECD Guideline 105)

Water solubility is defined as the saturation mass concentration of a substance in water at a given temperature.

- **Flask Method:** A surplus of the test substance is agitated in water at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) after separating the undissolved solid. This method is suitable for substances with solubilities above 10^{-2} g/L.[13][14][15][16]
- **Column Elution Method:** A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a low flow rate. The concentration of the substance in the eluate is monitored until it becomes constant, which represents the saturation solubility. This method is suitable for substances with solubilities below 10^{-2} g/L.[13][14]

Partition Coefficient (n-octanol/water) (OECD Guideline 107 & 123)

The partition coefficient (P) is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system consisting of two largely immiscible solvents, n-octanol and water. It is usually expressed as its base-10 logarithm (LogP).

- **Shake Flask Method (OECD 107):** A known amount of the substance is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the phases are then separated. The concentration of the substance in each phase is determined, and the LogP is calculated from the ratio of these concentrations. This method is suitable for LogP values between -2 and 4.[17][18]
- **Slow-Stirring Method (OECD 123):** This method is designed for highly hydrophobic substances (LogP up to 8.2). It involves slowly stirring the two phases to avoid the formation

of microdroplets, which can interfere with accurate measurements. Samples are taken from both phases over time until equilibrium is confirmed.[19]

Dissociation Constant (pKa) (OECD Guideline 112)

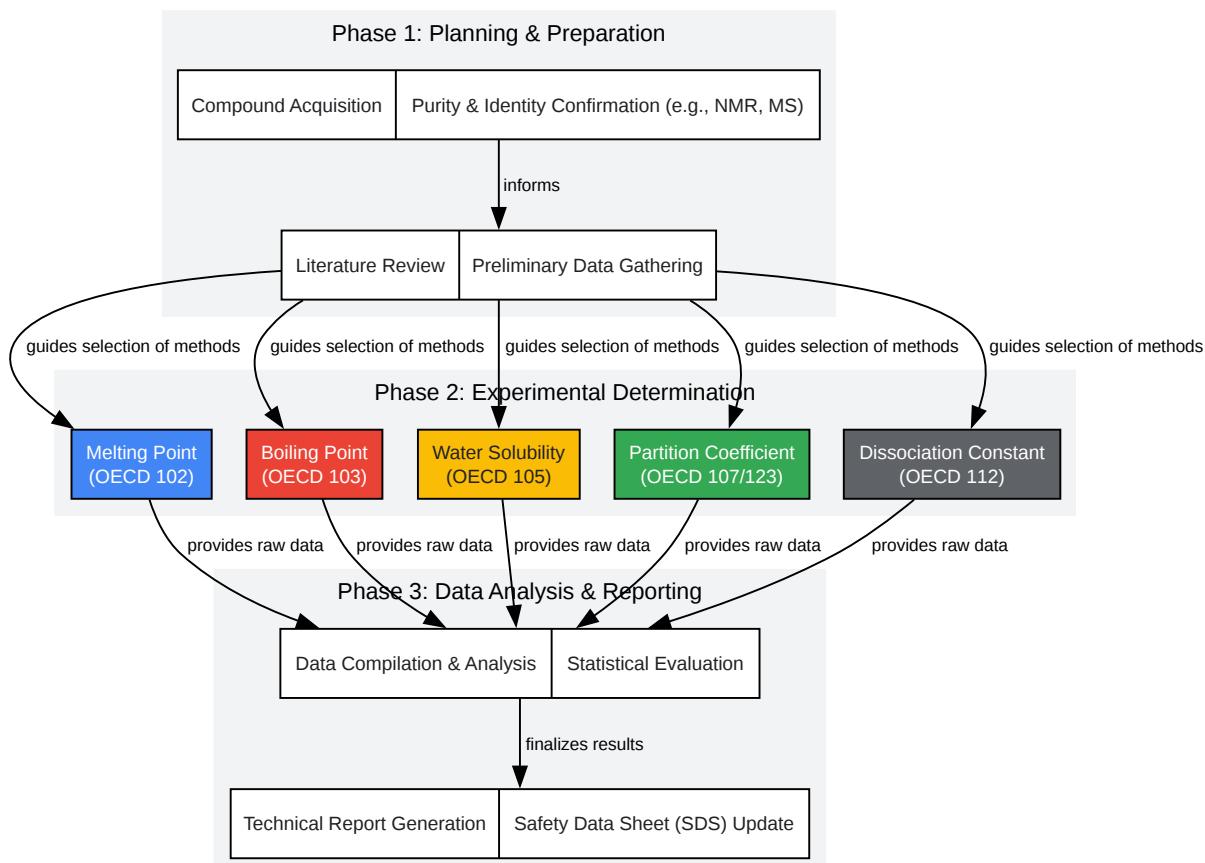
The pKa is a measure of the strength of an acid in solution. For a substance that can ionize, the pKa is the pH at which the ionized and un-ionized forms are present in equal concentrations.

- **Titration Method:** A solution of the substance is titrated with a standard solution of a strong acid or base. The pH is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.[20][21]
- **Spectrophotometric Method:** This method is applicable if the ionized and un-ionized forms of the substance have different UV-Visible absorption spectra. The absorbance of solutions at various known pH values is measured at a wavelength where the two forms have different absorptivities. The pKa can then be calculated from these measurements.[20]

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical substance like **6-[(3-chloropropyl)amino]-1,3-dimethyluracil**.



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Caption: Physicochemical characterization workflow.

Conclusion

The physicochemical data and standardized methodologies presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with **6-[(3-chloropropyl)amino]-1,3-dimethyluracil** (CAS 34654-81-4). A comprehensive understanding of these properties is crucial for ensuring consistent quality, predicting behavior in various

matrices, and maintaining safety during the development and manufacturing of related pharmaceutical products. The provided workflow illustrates a systematic approach to such characterization, emphasizing the importance of standardized protocols for generating reliable and reproducible data.

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